molecular formula C7H8FN B13662591 3-Fluoro-2,4-dimethylpyridine CAS No. 1227575-02-1

3-Fluoro-2,4-dimethylpyridine

Cat. No.: B13662591
CAS No.: 1227575-02-1
M. Wt: 125.14 g/mol
InChI Key: ANSKFBDJVMXKBH-UHFFFAOYSA-N
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Description

3-Fluoro-2,4-dimethylpyridine is a versatile fluorinated heterocyclic compound serving as a critical synthetic intermediate in organic and medicinal chemistry research. Fluorinated pyridines are increasingly important in the development of biologically active compounds, with applications in creating novel agrochemicals and pharmaceuticals . The incorporation of a fluorine atom into a pyridine ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biomolecular affinity, making it a valuable tool for structure-activity relationship (SAR) studies . This compound is particularly useful as a precursor in metal-catalyzed cross-coupling reactions and for further functionalization to create more complex, target-oriented molecules. Researchers utilize this and similar fluorinated pyridine derivatives in the discovery and development of new entities, leveraging the unique electronic characteristics introduced by the fluorine atom . The presence of both the fluorine atom and methyl groups on the pyridine ring offers strategic vectors for molecular diversification. This product is intended for research applications in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic uses, or for any form of human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1227575-02-1

Molecular Formula

C7H8FN

Molecular Weight

125.14 g/mol

IUPAC Name

3-fluoro-2,4-dimethylpyridine

InChI

InChI=1S/C7H8FN/c1-5-3-4-9-6(2)7(5)8/h3-4H,1-2H3

InChI Key

ANSKFBDJVMXKBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C)F

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 2,4 Dimethylpyridine

Precursor-Based Synthesis Strategies

These strategies focus on building the 3-fluoro-2,4-dimethylpyridine molecule from simpler, non-pyridine starting materials or by modifying existing heterocyclic rings through multi-step sequences.

Halogen-Directed Functionalization Routes

Halogen-directed functionalization represents a powerful approach where a halogen atom is strategically placed on a pyridine (B92270) precursor to direct subsequent reactions. In a hypothetical synthesis of this compound, one could envision a route starting from a pre-functionalized pyridine ring, such as 3-halo-2,4-dimethylpyridine (where halo = Cl, Br, I). While direct fluorination of a C-H bond is often challenging, the presence of a halogen at the 3-position can facilitate functionalization.

For instance, palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. Although not a direct fluorination, the halogen could be replaced through various transformations that might indirectly lead to the desired product. More directly, a nucleophilic aromatic substitution (SNAr) reaction could be considered, although the electron-rich nature of the pyridine ring makes it less susceptible to such reactions unless activated by strong electron-withdrawing groups.

A plausible, albeit challenging, approach could involve the ortho-lithiation of a protected 2,4-dimethylpyridine (B42361) derivative, followed by quenching with an electrophilic fluorine source. The directing group would be crucial for achieving the desired regioselectivity at the 3-position.

Multi-Component Reactions for Pyridine Ring Construction

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules, including substituted pyridines, in a single step from three or more starting materials. While specific MCRs for the direct synthesis of this compound are not extensively documented, general pyridine syntheses can be adapted by using fluorinated building blocks.

A potential strategy could involve a Hantzsch-like dihydropyridine (B1217469) synthesis, which is a well-established MCR. This reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. To introduce the fluorine at the 3-position, a fluorinated β-ketoester could be employed as one of the starting materials. Subsequent oxidation of the resulting dihydropyridine would yield the aromatic 3-fluoropyridine (B146971) core. The methyl groups at the 2- and 4-positions would be incorporated through the appropriate choice of the other β-ketoester and the aldehyde.

Another approach involves the photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers, followed by a one-pot condensation with ammonium acetate (B1210297) to form 3-fluoropyridines. nih.govresearchgate.netacs.org By carefully selecting the ketone precursors, it would be theoretically possible to construct the 2,4-dimethyl-substituted pyridine ring.

Reaction TypeStarting MaterialsKey FeaturesPotential for this compound Synthesis
Hantzsch Dihydropyridine SynthesisAldehyde, 2x β-ketoester, AmmoniaForms a dihydropyridine ring which is then oxidized.Use of a fluorinated β-ketoester could introduce the fluorine at the desired position. The methyl groups can be incorporated from the other reagents.
Photoredox-Mediated Couplingα,α-difluoro-β-iodoketone, Silyl enol ether, Ammonium acetateOne-pot synthesis of 3-fluoropyridines from two different ketone components.By choosing appropriate ketone derivatives, the 2,4-dimethyl substitution pattern could be achieved.
Aza-Wittig/Diels-Alder SequenceAryl/heteroaromatic aldehydes, α,β-unsaturated acids, EnaminesTwo-pot, three-component synthesis of polysubstituted pyridines. Incorporation of a fluorine-containing starting material would be necessary.

Dearomatization-Hydrogenation Approaches for Fluorinated Piperidine (B6355638) Intermediates

Dearomatization of pyridines is a well-established method to access piperidines. nih.gov A rhodium-catalyzed dearomatization–hydrogenation of fluoropyridines can lead to the formation of all-cis-(multi)fluorinated piperidines. huji.ac.ilspringernature.com This strategy involves breaking the aromaticity of a fluoropyridine precursor, followed by hydrogenation to yield a saturated fluorinated piperidine.

MethodCatalyst/ReagentsSubstrate ScopeKey Outcome
Rhodium-catalyzed dearomatization-hydrogenationRhodium-carbene catalyst, Pinacol borane (B79455) (HBpin), H₂Various fluoropyridinesHighly diastereoselective formation of all-cis-(multi)fluorinated piperidines. huji.ac.ilspringernature.com
Amine borane reductionAmine boraneN-substituted pyridinesMild and selective reduction to 1,4- and 1,2-dihydropyridines. d-nb.info

Direct Fluorination Techniques

Direct fluorination methods are highly sought after as they can potentially shorten synthetic sequences by introducing the fluorine atom directly onto the 2,4-dimethylpyridine scaffold. These techniques can be divided into site-selective C-H fluorination and halogen-fluorine exchange reactions.

Site-Selective C-H Fluorination Methodologies

Direct C-H fluorination is a powerful tool for the late-stage introduction of fluorine into organic molecules. brittonsfu.com For pyridines, achieving site-selectivity can be challenging due to the presence of multiple C-H bonds with different reactivities.

One approach involves the use of silver(II) fluoride (B91410) (AgF₂) for the selective fluorination of pyridines and diazines at the position adjacent to the nitrogen atom (C2-position). While this method is highly selective for the C2-position, it would not be suitable for the synthesis of this compound.

More promising for 3-position fluorination is an approach that utilizes ring-opened Zincke imine intermediates. nih.gov This method allows for the regioselective C-F bond formation with electrophilic fluorination reagents at the C3-position of pyridines. The reaction can accommodate a range of substitution patterns and functional groups, making it a potentially viable route for the late-stage fluorination of 2,4-dimethylpyridine.

Another strategy for achieving 3-position selectivity is based on the nucleophilic activation of the pyridine ring through hydrosilylation, followed by electrophilic trifluoromethylation of the resulting enamine intermediate. acs.orgchemrxiv.org While this has been demonstrated for trifluoromethylation, a similar concept could potentially be adapted for fluorination.

MethodReagent/CatalystSelectivityKey Features
Zincke Imine IntermediateElectrophilic fluorination reagents (e.g., Selectfluor)C3-positionTolerates various functional groups and substitution patterns. nih.gov
Nucleophilic ActivationHydrosilylation followed by electrophilic fluorinationC3-positionDemonstrated for trifluoromethylation, potentially adaptable for fluorination. acs.orgchemrxiv.org
Visible Light Photoredox CatalysisPhotocatalystC2-positionMetal-free, C2-selective monofluorination of pyridines. chinesechemsoc.org

Halogen-Fluorine Exchange Reactions

Halogen-fluorine exchange, often referred to as the Halex process, is a widely used industrial method for the synthesis of aromatic fluorides from the corresponding chlorides or bromides. wikipedia.orgnih.govcas.cn The reaction typically involves heating the haloaromatic compound with a fluoride salt, such as potassium fluoride (KF), in a polar aprotic solvent.

The success of the Halex reaction is highly dependent on the electronic nature of the substrate. The reaction is generally favored for electron-deficient aromatic systems, as the rate-determining step is the nucleophilic attack of the fluoride ion to form a Meisenheimer complex. nih.gov For an electron-rich substrate like 2,4-dimethylpyridine, a halogen at the 3-position would be difficult to displace via a standard Halex reaction.

However, the use of more reactive fluoride sources, such as anhydrous tetrabutylammonium (B224687) fluoride (TBAF), can enable fluorination to occur under milder conditions. nih.gov A potential route to this compound would therefore involve the synthesis of 3-chloro- or 3-bromo-2,4-dimethylpyridine, followed by a halogen exchange reaction, possibly requiring harsh conditions or specialized fluoride reagents.

ProcessReagentsConditionsSubstrate Scope
Halex ProcessKF, CsF, or TBAFHigh temperatures (150-250 °C) in polar aprotic solvents (DMSO, DMF)Primarily for electron-deficient aryl chlorides. wikipedia.orgnih.gov
Anhydrous TBAFTetrabutylammonium fluoride (anhydrous)Milder conditions (e.g., 20 °C)Can fluorinate less activated substrates compared to traditional Halex conditions. nih.gov

Electrophilic and Nucleophilic Fluorination Reagents

The direct fluorination of a pre-formed 2,4-dimethylpyridine ring system can be achieved using either electrophilic or nucleophilic fluorinating agents. The choice between these two approaches depends on the nature of the substrate and the desired regioselectivity.

Electrophilic Fluorination involves the use of a reagent that delivers an electrophilic fluorine equivalent ("F+") to a nucleophilic site on an organic molecule, such as an electron-rich aromatic ring. alfa-chemistry.comsigmaaldrich.com For pyridine systems, this often requires activation of the ring or the use of potent fluorinating agents. Commonly used electrophilic reagents include N-F compounds, which are favored for their stability, efficiency, and ease of handling compared to elemental fluorine. wikipedia.orgnih.gov

Key electrophilic fluorinating agents include:

Selectfluor® (F-TEDA-BF₄): This is a versatile, stable, and commercially available N-F reagent. sigmaaldrich.comwikipedia.org It is widely used for the fluorination of various organic substrates, including electron-rich aromatic and heterocyclic compounds. nih.gov For instance, the electrophilic fluorination of 1,2-dihydropyridine precursors with Selectfluor® can yield 3-fluoro-3,6-dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.gov

N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful, bench-stable N-F reagent used extensively for the fluorination of arenes, heterocycles, and active methylene (B1212753) compounds. wikipedia.orgnih.govresearchgate.net It is known for its high electrophilicity and solubility in various organic solvents. researchgate.net

N-Fluoropyridinium Salts: The reactivity of these reagents can be tuned by altering the substituents on the pyridine ring, allowing for the fluorination of a wide range of nucleophiles under mild conditions. nih.govrsc.org

Nucleophilic Fluorination employs a nucleophilic fluoride source (F⁻) to displace a leaving group on the aromatic ring, typically a halide or a triflate, via a substitution reaction. alfa-chemistry.com This method is particularly effective for pyridine rings substituted with electron-withdrawing groups.

Common nucleophilic fluorinating agents are:

Alkali Metal Fluorides (KF, CsF): Potassium fluoride (KF) and cesium fluoride (CsF) are cost-effective sources of fluoride ions. alfa-chemistry.com Their reactivity can be enhanced by using phase-transfer catalysts.

Hydrogen Fluoride (HF) Complexes: Reagents like HF/pyridine (Olah's reagent) offer improved safety and reactivity compared to anhydrous HF. alfa-chemistry.com A combination of CsF and HF, for example, has been used in the synthesis of 3-fluoropyridine from 3-chloropyridine, although yields can be low. chemicalbook.com

Table 1: Comparison of Common Fluorination Reagents

Reagent Type Examples Key Characteristics
Electrophilic Selectfluor®, NFSI, N-Fluoropyridinium Salts Deliver "F+"; suitable for electron-rich substrates; generally stable and easy to handle. alfa-chemistry.comwikipedia.orgnih.govnih.govresearchgate.net
Nucleophilic KF, CsF, HF/Pyridine Deliver "F-"; require a good leaving group; cost-effective but can be highly basic. alfa-chemistry.comchemicalbook.com

Metal-Catalyzed Synthetic Pathways

Transition-metal catalysis provides powerful and versatile methods for constructing the C-F bond and for the assembly of the fluorinated pyridine core. Rhodium, palladium, and copper catalysts have been instrumental in developing novel synthetic routes.

Rhodium catalysis has emerged as a robust strategy for the synthesis of multi-substituted 3-fluoropyridines. A notable approach involves the Rh(III)-catalyzed C-H functionalization and annulation of α-fluoro-α,β-unsaturated oximes with alkynes. nih.govnih.gov This method allows for the direct construction of the 3-fluoropyridine ring in a single step. The reaction is tolerant of a variety of functional groups on both the oxime and alkyne coupling partners. nih.gov A key advantage is the high regioselectivity observed, particularly with terminal alkynes, which yield single isomers of the 3-fluoropyridine products. nih.govnih.gov The reactions can often be conveniently set up in the air on a benchtop. nih.gov

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been successfully applied to C-F bond formation. One strategy involves the fluorination of (hetero)aryl triflates or bromides. researchgate.net More recently, significant advances have been made in direct palladium-catalyzed C-H fluorination. sigmaaldrich.com

These methods can be broadly categorized:

Directed C-H Fluorination: A directing group on the substrate positions the palladium catalyst for selective C-H activation and subsequent fluorination at a specific site.

Undirected C-H Fluorination: A groundbreaking approach involves a unique catalytic mode where a reactive Pd(IV)-fluoride electrophile is generated in situ. springernature.comnih.gov This powerful electrophile can then fluorinate arenes that are unreactive toward milder fluorinating reagents alone, without the need for a directing group. springernature.comnih.gov This method has a broad substrate scope and high functional-group tolerance, making it suitable for late-stage fluorination in complex molecule synthesis. springernature.com

Table 2: Overview of Palladium-Catalyzed Fluorination Strategies

Strategy Description Key Features
Cross-Coupling Fluorination of pre-functionalized pyridines (e.g., triflates, bromides). researchgate.net Requires multi-step synthesis of starting materials.
Directed C-H Fluorination Uses a directing group to achieve site-selectivity. sigmaaldrich.com High regioselectivity but requires installation and potential removal of the directing group.
Undirected C-H Fluorination Catalytically generates a strong Pd(IV)-F electrophile for direct fluorination. springernature.comnih.gov Broad scope, high functional-group tolerance, suitable for late-stage functionalization. nih.gov

Copper-catalyzed reactions offer a cost-effective alternative for C-F bond formation. One established method is the copper-mediated nucleophilic fluorination of arylstannanes using sources like KF. acs.org Recent developments have focused on directing group-assisted, copper-catalyzed C-H fluorination. nih.gov In these reactions, a directing group, such as a pyridyl group, is essential to facilitate the catalytic process. rsc.org The mechanism is thought to involve a Cu(I)/Cu(III) catalytic cycle, where the directing group helps stabilize the copper species and promote the crucial oxidative addition step. rsc.orgresearchgate.net These methods typically use a nucleophilic fluoride source, such as silver fluoride (AgF). nih.govrsc.org

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places increasing emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. ijarsct.co.in These green chemistry principles are being actively applied to the synthesis of fluorinated pyridines.

A primary goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which are often the largest component of waste in chemical processes. scienceopen.com

Solvent-Free Reactions: Conducting reactions under solvent-free or "neat" conditions is an ideal green approach. scienceopen.comnih.gov This can be achieved by heating the reactants together, often with a catalyst. rsc.org Mechanochemistry, where mechanical force (e.g., ball milling) is used to initiate a reaction, is another innovative solvent-free technique. ijarsct.co.in These methods can lead to higher reaction rates, simpler workups, and a significant reduction in waste. rsc.org For example, solvent-free synthesis of pyridine derivatives has been achieved using catalysts like triflic acid (HOTf). rsc.org

Aqueous-Phase Reactions: Water is an abundant, non-toxic, and non-flammable solvent, making it an attractive medium for green synthesis. In some cases, reactions can be performed in aqueous/organic biphasic systems, which allows for easy separation and recycling of the catalyst. scienceopen.com

Alternative Energy Sources: To further enhance the efficiency and sustainability of these reactions, alternative energy sources are often employed:

Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles compared to conventional heating. ijarsct.co.innih.govmdpi.com

Ultrasound Irradiation (Sonochemistry): The use of ultrasound can accelerate reaction rates through acoustic cavitation. nih.govresearchgate.netnih.gov This technique has been successfully used to promote the synthesis of fluorinated pyridinium (B92312) salts and other heterocyclic compounds, often at ambient temperature and with high yields in short reaction times. nih.govresearchgate.netmdpi.com

Microwave-Assisted and Ultrasonic Synthesis Enhancement

The quest for more efficient and environmentally friendly chemical processes has led to the adoption of alternative energy sources like microwave irradiation and ultrasound. These techniques have shown considerable promise in accelerating the synthesis of heterocyclic compounds, including pyridine derivatives.

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in dramatic reductions in reaction times, increased product yields, and minimized side reactions when compared to conventional heating methods. nih.govjocpr.com For the synthesis of substituted pyridines, microwave irradiation has been successfully applied to various reaction types, including one-pot multicomponent reactions. nih.govnih.gov These methods offer a green chemistry approach by reducing energy consumption and often allowing for solvent-free conditions. nih.govjocpr.com

Ultrasonic-assisted synthesis, or sonochemistry, employs the energy of acoustic cavitation to enhance chemical reactivity. The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to the formation of highly reactive species and increasing mass transfer. ijarsct.co.innih.gov This eco-friendly technique has been used for the synthesis of various fluorinated heterocycles and pyridine derivatives, often resulting in higher yields and significantly shorter reaction times than conventional methods, without the need for high bulk temperatures. nih.govresearchgate.netresearchgate.net

The table below illustrates the typical enhancements observed when applying these technologies to the synthesis of pyridine derivatives, based on data from analogous reactions.

Reaction TypeMethodReaction TimeYield (%)Reference
Three-component synthesis of Pyridine-3-carbonitrilesConventional Heating (Reflux)10-16 hoursGood jocpr.com
Microwave Irradiation10-30 minutes49-90% jocpr.com
Four-component synthesis of 3-CyanopyridinesConventional Heating (Reflux)6-9 hours71-84% nih.gov
Microwave Irradiation2-7 minutes82-94% nih.gov
Synthesis of Fluorinated Pyridinium SaltsConventional MethodSeveral hoursModerate researchgate.net
Ultrasound IrradiationMinutesHigher researchgate.net

Atom Economy and Waste Minimization Strategies

A central tenet of green chemistry is the principle of atom economy, which emphasizes the maximization of atoms from all starting materials that are incorporated into the final product. Synthetic routes with high atom economy are inherently more efficient and generate less waste.

Strategies that align with this principle are particularly valuable for the synthesis of this compound. These include:

Multicomponent Reactions (MCRs): As seen in microwave-assisted synthesis, MCRs are powerful tools for building molecular complexity in a single step from three or more reactants. nih.gov By design, MCRs are often highly atom-economical as the majority of the atoms of the reactants are incorporated into the desired product, minimizing the formation of byproducts. nih.govtaylorfrancis.com

C-H Functionalization: Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized starting materials (e.g., organohalides or organometallics), which often require extra synthetic steps that generate waste. rsc.org A reaction that forms a C-F or C-C bond by replacing a C-H bond eliminates the generation of stoichiometric byproducts, thus increasing atom economy. Rhodium-catalyzed C-H functionalization has been demonstrated as an effective method for preparing 3-fluoropyridines. nih.govnih.gov

Catalysis: The use of catalysts, particularly recyclable heterogeneous or biocatalysts, is fundamental to waste minimization. Catalysts reduce the energy requirements of reactions and can be used in small quantities, whereas stoichiometric reagents are consumed in the reaction and contribute to the waste stream. ijarsct.co.inrsc.org

Adopting these strategies can lead to more sustainable synthetic pathways, reducing the environmental impact and cost associated with the production of fine chemicals like this compound.

Stereoselective and Regioselective Considerations in Synthesis

For a polysubstituted aromatic compound like this compound, controlling the exact placement of each substituent on the pyridine ring—known as regioselectivity—is of paramount importance. The stereoselective introduction of fluorine can also be a critical consideration in the synthesis of N-heterocycles for applications in medicinal chemistry and materials science. beilstein-journals.orgnih.gov

The synthesis of 3-fluoropyridines presents a significant regiochemical challenge, as direct fluorination of the pyridine ring can lead to mixtures of isomers. Therefore, methods that construct the ring with the fluorine atom already in the desired position or that functionalize a pre-existing ring with high selectivity are highly sought after.

A noteworthy advancement is the Rh(III)-catalyzed C–H functionalization approach for preparing multi-substituted 3-fluoropyridines. nih.govnih.gov This method involves the reaction of α-fluoro-α,β-unsaturated oximes with alkynes. A key finding of this research is that when terminal alkynes are used, the reaction proceeds with uniformly high regioselectivity to yield a single 3-fluoropyridine regioisomer. nih.gov This level of control is crucial for efficiently synthesizing a specific isomer without the need for difficult purification steps.

The table below summarizes the regioselectivity observed in the Rh(III)-catalyzed synthesis of 3-fluoropyridines.

Alkyne TypeReactantsProduct OutcomeSelectivityReference
Symmetricalα-fluoro-α,β-unsaturated oxime + symmetrical alkyneSingle 3-fluoropyridine productNot applicable nih.gov
Unsymmetrical (Internal)α-fluoro-α,β-unsaturated oxime + unsymmetrical alkyneMixture of regioisomeric 3-fluoropyridinesVariable nih.gov
Terminalα-fluoro-α,β-unsaturated oxime + terminal alkyneSingle regioisomer of 5-substituted 3-fluoropyridineUniformly high nih.govnih.gov

This predictable regioselectivity with terminal alkynes offers a powerful tool for the synthesis of specifically substituted 3-fluoropyridines. nih.gov While this specific reaction may not directly yield the 2,4-dimethyl substitution pattern, the principles of using highly regioselective, catalyst-controlled ring-forming reactions are directly applicable to the strategic design of a synthesis for this compound. Other strategies, such as regioselective C-H fluorination of pre-formed pyridine rings, are also areas of active research. nih.govresearchgate.net

Advanced Spectroscopic and Structural Characterization of 3 Fluoro 2,4 Dimethylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated organic molecules. By analyzing various nuclei such as ¹H, ¹³C, and ¹⁹F, a complete picture of the molecular connectivity and the electronic environment can be assembled.

Fluorine-19 (¹⁹F) NMR is particularly powerful for studying fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. nih.gov The chemical shift of the fluorine atom in 3-Fluoro-2,4-dimethylpyridine is highly sensitive to its electronic surroundings within the pyridine (B92270) ring. The electron-donating effects of the two methyl groups at positions 2 and 4, combined with the electronic influence of the ring nitrogen, result in a specific chemical shift that is characteristic of this substitution pattern.

The ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift provides a clear indication of the fluorine's local environment. nih.gov Furthermore, this resonance would be split into a multiplet due to coupling with nearby protons, primarily the adjacent aromatic protons H-5 and H-6, and potentially longer-range couplings to the methyl protons. Analysis of these coupling constants (J-coupling) helps to confirm the spatial relationship between the fluorine atom and the hydrogen atoms in the molecule.

Table 1: Predicted ¹⁹F NMR Data for this compound

ParameterPredicted Value/ObservationSignificance
Chemical Shift (δ) Expected in the aryl fluoride (B91410) region, influenced by methyl and nitrogen substituents.Indicates the electronic environment of the fluorine atom.
Multiplicity Multiplet (e.g., doublet of doublets)Reveals through-bond coupling to adjacent protons (H-5, H-6), confirming connectivity.
Coupling Constants (J) ³JFH and ⁴JFH valuesProvides information on the dihedral angles and distances between the fluorine and hydrogen atoms.

While 1D ¹H and ¹³C NMR provide initial data on the number and type of protons and carbons, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecule's constitution. scribd.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, a key correlation would be observed between the two adjacent aromatic protons, H-5 and H-6, confirming their neighboring positions on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. scribd.com HSQC is crucial for assigning the carbon signals of the protonated aromatic carbons (C-5 and C-6) and the two methyl groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds (²JCH, ³JCH). youtube.com This is arguably the most powerful tool for piecing together the molecular skeleton. For instance, correlations from the methyl protons to adjacent ring carbons would definitively place them at positions 2 and 4. The aromatic protons would show correlations to neighboring carbons, and crucially, this technique allows for the assignment of quaternary (non-protonated) carbons, such as C-2, C-3, and C-4. e-bookshelf.de

Table 2: Predicted 2D NMR Correlations for this compound

TechniqueCorrelating NucleiPredicted Key CorrelationsInformation Gained
COSY ¹H - ¹HH-5 ↔ H-6Confirms adjacency of aromatic protons.
HSQC ¹H - ¹³C (1-bond)H-5 ↔ C-5H-6 ↔ C-62-CH₃ ↔ C(2-CH₃)4-CH₃ ↔ C(4-CH₃)Assigns protonated carbons.
HMBC ¹H - ¹³C (2-3 bonds)2-CH₃ ↔ C-2, C-34-CH₃ ↔ C-3, C-4, C-5H-5 ↔ C-3, C-4, C-6H-6 ↔ C-2, C-4, C-5Establishes the full carbon skeleton and confirms the substitution pattern.

Solid-State NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline or amorphous solid phases. For this compound, techniques like ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CPMAS) NMR would be particularly informative. mdpi.comresearchgate.net

Unlike in solution where molecules tumble rapidly, in the solid state, distinct signals can be observed for molecules that occupy different positions in the crystal lattice (asymmetric unit). acs.org This makes ssNMR a powerful tool for identifying and characterizing different polymorphic forms, which may have unique crystal packing and intermolecular interactions. acs.org Furthermore, ¹⁵N ssNMR is highly sensitive to the local environment of the pyridine nitrogen atom, including its involvement in hydrogen bonding or other non-covalent interactions within the crystal structure. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the molecular vibrations of a compound. These methods are excellent for identifying functional groups and providing a characteristic fingerprint for the molecule.

FTIR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of specific bonds and functional groups. The FTIR spectrum of this compound is expected to display a series of characteristic absorption bands. nih.gov Analysis of these bands confirms the presence of the aromatic ring, methyl groups, and the carbon-fluorine bond.

Table 3: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3100-3000C-H StretchingAromatic C-H
2980-2850C-H StretchingMethyl (CH₃) groups
1600-1450C=C and C=N StretchingPyridine Ring
1300-1200C-F StretchingAryl-Fluoride
Below 900C-H Out-of-plane BendingAromatic C-H

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. libretexts.org While FTIR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is often more sensitive to non-polar bonds and symmetrical vibrations.

For this compound, the Raman spectrum would be expected to show strong signals for the symmetric stretching vibrations of the pyridine ring. nih.gov The C-H stretching vibrations of the methyl groups would also be prominent. americanpharmaceuticalreview.com The C-F stretching vibration is typically weak in Raman spectra. Comparing the FTIR and Raman data provides a more complete vibrational analysis, as some modes may be active in one technique but not the other, or show significantly different intensities. americanpharmaceuticalreview.com

Table 4: Predicted Raman Shifts for this compound

Raman Shift (cm⁻¹)Vibrational ModeSignificance
3100-2850C-H StretchingStrong signals for aromatic and aliphatic C-H bonds.
1600-1550Ring StretchingStrong, characteristic signals for the pyridine ring.
~1000Ring Breathing ModeA sharp, intense band typical for substituted aromatic rings.
1300-1200C-F StretchingExpected to be weak, complementing FTIR data.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For heteroaromatic compounds like this compound, the primary electronic transitions of interest are π-π* and n-π* transitions.

The pyridine ring system gives rise to characteristic absorption bands. Typically, pyridines exhibit two main π-π* transitions (analogous to the benzene (B151609) B- and E-bands) and a weaker n-π* transition, which involves the promotion of a non-bonding electron from the nitrogen lone pair to an antibonding π* orbital.

π-π Transitions: These are generally high-intensity absorptions. In pyridine, they occur around 200 nm and 250 nm. The presence of substituents alters the energy of the molecular orbitals, causing shifts in the absorption maxima (λ_max). The two electron-donating methyl groups at positions 2 and 4 are expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (increased absorbance) on the π-π bands compared to unsubstituted pyridine. The fluorine atom at position 3, being highly electronegative, exerts an inductive electron-withdrawing effect, which could lead to a hypsochromic (blue) shift. However, through resonance, it can act as a π-donor, complicating the net effect. The final spectrum results from the interplay of these substituent effects.

n-π Transitions: This transition is characteristically weak (low molar absorptivity) and appears at longer wavelengths (around 270 nm in pyridine). It is often sensitive to solvent polarity, showing a hypsochromic shift in polar, hydrogen-bonding solvents due to the stabilization of the nitrogen lone pair. In some 2-halopyridines, this transition may be obscured or appear as a shoulder on the more intense π-π band. aip.org

Given the substitution pattern of this compound, a complex UV-Vis spectrum is anticipated. The data below is an estimation based on the parent molecule, 2,4-dimethylpyridine (B42361) (2,4-lutidine), and general substituent effects.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

Transition Type Expected λ_max (nm) Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) Notes
π-π* ~260-270 High (~5,000-15,000) Primary aromatic band, shifted by methyl and fluoro groups.

Note: This data is predictive and requires experimental verification.

X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule, providing accurate bond lengths, bond angles, and intermolecular packing information.

As of now, a published crystal structure for this compound is not available in the Cambridge Crystallographic Data Centre (CCDC) or other public databases. However, the molecular geometry can be reliably predicted based on the known structures of pyridine and its derivatives, including various lutidine complexes. iucr.orgscirp.org

The core pyridine ring is expected to be planar. The C-N bond lengths will be shorter than the C-C bonds within the ring, reflecting the C=N double bond character. The methyl and fluorine substituents will lie in the plane of the ring. The introduction of substituents will cause minor distortions in the ring's bond angles from the ideal 120° of a perfect hexagon. Specifically, the C-C-F angle will be influenced by the high electronegativity of fluorine, while the C-C-CH₃ angles will accommodate the steric bulk of the methyl groups.

Table 2: Predicted Solid-State Molecular Geometry Parameters for this compound

Parameter Predicted Value (Å or °) Notes
C-N Bond Length ~1.34 Å Typical for pyridine rings.
C-C Bond Length (ring) ~1.39 Å Average aromatic C-C bond.
C-F Bond Length ~1.35 Å Typical for aryl fluorides.
C-CH₃ Bond Length ~1.51 Å Standard sp² C to sp³ C bond.
C-N-C Angle ~117° Slightly compressed due to the nitrogen heteroatom.
C-C-C/C-C-N Angles ~118-123° Angles within the ring will vary slightly from 120°.

Note: These parameters are estimations based on related known structures and require experimental confirmation via X-ray diffraction analysis.

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with sufficient accuracy to deduce its elemental formula.

The elemental formula for this compound is C₈H₁₀FN. The calculated monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element, provides a precise target for HRMS analysis.

Calculated Monoisotopic Mass : 139.07973 Da

Electron Ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a molecular fingerprint that provides valuable structural information. The fragmentation of substituted pyridines often follows predictable pathways. acs.orgnih.gov Based on the structure of this compound and data from similar molecules like 2-fluoro-4-methylpyridine (B58000) chemicalbook.com, the following fragmentation pattern can be anticipated:

Molecular Ion (M⁺˙) : The most intense peak in many aromatic systems, corresponding to the intact molecule minus one electron.

Loss of a Hydrogen Radical ([M-H]⁺) : Formation of a stable pyridinium-type cation.

Loss of a Methyl Radical ([M-CH₃]⁺) : Cleavage of one of the methyl groups, leading to a fluoromethylpyridinium cation. This is often a significant fragmentation pathway for methylated aromatics.

Loss of HCN ([M-HCN]⁺) : A characteristic fragmentation of the pyridine ring itself, leading to the formation of a five-membered ring fragment ion.

Loss of HF ([M-HF]⁺˙) : Elimination of hydrogen fluoride is also a possible pathway for fluoroaromatic compounds.

Table 3: Predicted High-Resolution Mass Spectrometry Data and Fragmentation for this compound

m/z (Da) Proposed Fragment Formula Description
139.0797 [M]⁺˙ [C₈H₁₀FN]⁺˙ Molecular Ion
138.0719 [M-H]⁺ [C₈H₉FN]⁺ Loss of a hydrogen radical
124.0563 [M-CH₃]⁺ [C₇H₇FN]⁺ Loss of a methyl radical
112.0728 [M-HCN]⁺˙ [C₇H₉F]⁺˙ Loss of hydrogen cyanide from the ring

Note: The relative intensities of these fragments are predictive and would be determined experimentally.

Chemical Reactivity and Transformation Pathways of 3 Fluoro 2,4 Dimethylpyridine

Reactions Involving the Pyridine (B92270) Ring

The reactivity of the pyridine ring in 3-Fluoro-2,4-dimethylpyridine is dictated by the interplay of the electron-withdrawing fluorine atom and the electron-donating methyl groups, as well as the inherent electron-deficient nature of the pyridine nucleus.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those activated by electron-withdrawing groups. libretexts.org In pyridine systems, the ring nitrogen enhances the electrophilicity of the ring carbons, facilitating nucleophilic attack. For fluoropyridines, the fluorine atom can act as a leaving group, especially when positioned at an activated site (ortho or para to the ring nitrogen). mdpi.com

The reaction's feasibility is influenced by the nucleophile's strength and the reaction conditions. A variety of nucleophiles, including amines, alkoxides, and thiols, can be employed.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Activated Fluoropyridines

Reactant (Fluoropyridine) Nucleophile Product Conditions
1-Chloro-2,4-dinitrobenzene Dimethylamine N,N-Dimethyl-2,4-dinitroaniline Ethanol, Room Temp
2,4,5-Trichloropyrimidine Amine 4-Amino-2,5-dichloropyrimidine HPMC/Water

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on pyridine is generally less favorable than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. dalalinstitute.com The reaction typically requires harsh conditions and proceeds at the 3- and 5-positions.

In this compound, the substituents further modulate this reactivity. The fluorine atom is a deactivating group (due to its inductive effect) but an ortho-, para-director. The two methyl groups are activating and ortho-, para-directing. The combined influence of these groups, along with the deactivating effect of the ring nitrogen, directs potential electrophilic attack to the C5 position, which is para to the 2-methyl group, ortho to the 4-methyl group, and meta to the fluorine atom and the ring nitrogen. The C6 position is also a potential site, being ortho to the nitrogen and the C5 position. Common EAS reactions include nitration, sulfonation, and halogenation. libretexts.orglumenlearning.com The mechanism involves the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate, known as a Wheland intermediate, followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

C-H Bond Activation and Functionalization

Transition metal-catalyzed C-H bond activation has become a powerful tool for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical approach than traditional methods. acs.orgcas.cn For pyridine derivatives, C-H activation can be directed to specific positions by the ring nitrogen or other functional groups. beilstein-journals.org

In this compound, the most likely sites for C-H activation are the C5 and C6 positions. The regioselectivity can be controlled by the choice of catalyst and directing group. acs.org Catalysts based on palladium, rhodium, iridium, and other transition metals are commonly used. beilstein-journals.orgox.ac.uk These reactions allow for the introduction of a wide range of functional groups, including aryl, alkyl, and heteroaryl moieties. For instance, iridium catalysts have shown remarkable selectivity for the borylation of aromatic C-H bonds, which can then be used in subsequent cross-coupling reactions. acs.org Palladium-catalyzed C-H arylation is another prominent transformation. ox.ac.uk

Table 2: Examples of Transition Metal-Catalyzed C-H Functionalization of Pyridines

Reaction Type Catalyst System Coupling Partner Position Functionalized
Arylation Pd(OAc)₂ / Ligand Aryl Halides C3
Alkylation Yttrium Catalyst / B(C₆F₅)₃ Styrenes C2 (ortho)
Heteroarylation [Cp*RhCl₂]₂ / AgSbF₆ Heteroarenes C3

This table illustrates common C-H activation reactions on pyridine rings; specific outcomes for this compound would depend on the precise reaction conditions.

C-F Bond Activation and Cleavage

The carbon-fluorine bond is the strongest single bond to carbon, making its selective activation and cleavage a significant chemical challenge. However, recent advancements have led to methods for C-F bond functionalization, often employing transition metal complexes or frustrated Lewis pairs (FLPs). ox.ac.uksioc-journal.cn These reactions are crucial for modifying fluorinated molecules. sioc-journal.cn

For this compound, C-F activation would allow for the replacement of the fluorine atom with other functional groups, complementing SNAr strategies. Transition metals like nickel, platinum, and rhodium can insert into the C-F bond via oxidative addition, forming a metal-fluoride complex that can undergo further reaction. ox.ac.uk The competition between C-F and C-H activation is a key consideration and is highly dependent on the metal center and ligands. ox.ac.uk FLPs, which consist of a sterically hindered Lewis acid and Lewis base, can cooperatively abstract the fluoride (B91410) and a proton from the ring, respectively, leading to C-F bond cleavage. ias.ac.inias.ac.in

Table 3: Reagents for C-F Bond Activation

Method Reagent/Catalyst Mechanism
Transition Metal Catalysis Ni, Pd, or Pt complexes with phosphine (B1218219) ligands Oxidative addition of the C-F bond to the metal center.
Frustrated Lewis Pairs B(C₆F₅)₃ / Lutidine or Al(C₆F₅)₃ / Lutidine Cooperative abstraction of fluoride by the Lewis acid and a proton by the Lewis base.

Reactions at the Methyl Substituents

The methyl groups at the C2 and C4 positions of this compound are also sites for chemical transformation, allowing for the elaboration of the pyridine scaffold.

Side-Chain Functionalization (e.g., Oxidation, Halogenation)

The methyl groups on the pyridine ring are susceptible to various side-chain functionalization reactions. Their reactivity is enhanced due to the adjacent electron-withdrawing pyridine ring.

Halogenation : The benzylic-like protons of the methyl groups can be abstracted under radical conditions, enabling free-radical halogenation. Reagents like N-bromosuccinimide (NBS), often with a radical initiator such as azobisisobutyronitrile (AIBN), are commonly used to introduce a bromine atom onto the methyl group, forming a bromomethylpyridine derivative. This transformation provides a versatile handle for subsequent nucleophilic substitution or cross-coupling reactions.

Oxidation : The methyl groups can be oxidized to various higher oxidation states. For instance, oxidation with reagents like meta-chloroperbenzoic acid (m-CPBA) can lead to the formation of the pyridine N-oxide without affecting the methyl groups. More vigorous oxidation conditions could potentially convert the methyl groups to hydroxymethyl, aldehyde, or carboxylic acid functionalities, although controlling selectivity between the two methyl groups would be a challenge. For example, 2,4,6-trimethylpyridine (B116444) can be oxidized and rearranged to form 2-hydroxymethyl-4,6-dimethylpyridine. oup.com

Table 4: Side-Chain Functionalization Reactions

Reaction Type Reagent(s) Functional Group Transformation
Radical Bromination N-Bromosuccinimide (NBS), AIBN -CH₃ → -CH₂Br
N-Oxidation m-CPBA Pyridine-N → Pyridine-N-Oxide
Hydroxymethylation 1. H₂O₂ / Acetic Acid, 2. Ac₂O, 3. Hydrolysis -CH₃ → -CH₂OH

Selective Derivatization of Alkyl Groups

The methyl groups at the C2 and C4 positions of the pyridine ring are susceptible to derivatization, primarily through reactions involving deprotonation. The acidity of the protons on these methyl groups is enhanced by the electron-withdrawing nature of the pyridine ring. However, the fluorine at the 3-position can modulate the relative acidity and accessibility of these sites.

In related substituted pyridine systems, selective functionalization is often achieved by using strong bases, such as lithium diisopropylamide (LDA) or n-butyllithium, to generate a nucleophilic carbanion. This intermediate can then react with a variety of electrophiles. While direct studies on this compound are not extensively documented in the provided results, functionalization of pendant alkyl groups on pyridine rings is a known strategy. nih.govacs.org For instance, reactions on pyridine N-oxides, a related class of compounds, sometimes result in competitive functionalization at pendant alkyl groups. nih.govacs.org This suggests that the methyl groups of this compound could potentially be targeted for reactions such as aldol (B89426) condensations, alkylations, or oxidations under appropriate conditions. The precise selectivity between the C2 and C4 methyl groups would be influenced by steric hindrance and the electronic effects imparted by the adjacent fluorine atom.

Metal-Mediated and Catalytic Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon bonds and are widely used to modify pyridine scaffolds. libretexts.orgeie.grunibo.it For this compound to participate as a substrate in these reactions, it typically requires prior halogenation (e.g., conversion to a bromo- or iodo-pyridine derivative) at a position other than the fluorine-substituted C3. The fluorine atom itself can also be a site for cross-coupling, although this requires specific catalytic systems for C-F bond activation. researchgate.net

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. libretexts.org It is a versatile method for synthesizing biaryl compounds. researchgate.netbeilstein-journals.orgresearchgate.net For example, 3,5-dibromo-2,4-dimethylpyridine (B1591026) has been successfully used in Suzuki reactions with various phenylboronic acids to create 3,5-diaryl-2,4-dimethylpyridines. researchgate.net This demonstrates the feasibility of arylating the pyridine core, a strategy that could be applied to a halogenated derivative of this compound. The reaction is tolerant of a wide range of functional groups, including those found on heteroaromatic rings like furan, pyrazole, and indole. nih.gov

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This method is highly effective for introducing alkynyl moieties onto pyridine rings. researchgate.netenseignementsup-recherche.gouv.fr Studies on bromofluoropyridines have shown that Sonogashira coupling can proceed effectively, allowing for the synthesis of functionalized fluoropyridine scaffolds. researchgate.netenseignementsup-recherche.gouv.fr The mild reaction conditions, often at room temperature with an amine base, make it suitable for complex molecule synthesis. wikipedia.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. rsc.orgresearchgate.netresearchgate.net This reaction is a cornerstone for forming substituted alkenes. researchgate.net While direct examples with this compound are scarce, the reaction is broadly applicable to substituted pyridines. rsc.orgrsc.org For instance, double Heck cross-coupling reactions have been performed on dibrominated pyridines to yield dialkenylpyridines. researchgate.net The choice of catalyst, such as Pd(OAc)₂, and reaction conditions are crucial for achieving high yields and regioselectivity. rsc.orgacs.org

Table 1: Overview of Cross-Coupling Reactions Applicable to Pyridine Scaffolds

Reaction Typical Reactants Catalyst System Key Bond Formed Relevant Findings
Suzuki-Miyaura Organohalide + Organoboron Pd catalyst (e.g., Pd(PPh₃)₄), Base C(sp²)–C(sp²) Widely used for diarylpyridine synthesis; tolerates various functional groups. researchgate.netnih.govrsc.org
Sonogashira Organohalide + Terminal Alkyne Pd catalyst, Cu co-catalyst, Base C(sp²)–C(sp) Effective for alkynylating fluoropyridines under mild conditions. wikipedia.orgresearchgate.net
Heck Organohalide + Alkene Pd catalyst (e.g., Pd(OAc)₂) C(sp²)–C(sp²) (alkenyl) Used to form alkenyl-substituted pyridines; regioselectivity is a key consideration. rsc.orgresearchgate.net

Reductive coupling reactions offer a pathway to synthesize bipyridine structures, which are important ligands in coordination chemistry. These reactions typically involve the reduction of a pyridine derivative using a low-valent metal. Research has shown that reducing pyridine with linear 3d-metal(I) silylamides (from chromium to cobalt) leads to intermolecular C-C coupling, forming a 4,4'-dihydrobipyridyl ligand bridged between two metal centers. nih.govacs.org

When this methodology was applied to fluorinated pyridines, the outcome was different. The reaction of perfluoropyridine with these metal silylamides resulted in C-F bond cleavage and the formation of metal(II) fluoride complexes, alongside homocoupling or degradation of the pyridine substrate. nih.gov With less fluorinated pyridines, a cobalt silylamide complex still induced C-F bond cleavage but did not result in homocoupling. nih.gov These findings suggest that attempts to dimerize this compound using similar strong reducing agents might preferentially lead to C-F bond activation or other degradation pathways rather than the desired C-C bond formation. nih.gov

Photochemical Reactions and Photo-induced Transformations

The introduction of fluorine atoms and other substituents into aromatic rings can significantly influence their photochemical behavior. mdpi.comresearchgate.netresearchgate.net Visible-light photoredox catalysis has emerged as a powerful tool for activating organic molecules, including fluorinated aromatic compounds. mdpi.comresearchgate.net These reactions often involve the generation of radical intermediates under mild conditions. chemrxiv.orgfrontiersin.org

For fluorinated pyridines, photochemical reactions can lead to various transformations. Studies on related compounds show that photo-induced processes can facilitate fluoroalkylation, where a fluoroalkyl group is added to the pyridine ring. chemrxiv.org The regioselectivity of these additions is a key challenge and is often influenced by the substituents on the pyridine ring and the reaction conditions. chemrxiv.org For example, employing electron donor-acceptor (EDA) complexes can achieve high C4-selectivity for fluoroalkylation without the need for an external photocatalyst. chemrxiv.org

Furthermore, the photolysis of fluorinated compounds in aqueous environments can lead to the formation of various byproducts, indicating that the pyridine ring and its substituents can undergo significant transformation upon irradiation. researchgate.net While specific photochemical studies on this compound are not detailed, the general principles of photochemistry on fluorinated aromatics suggest potential for photo-isomerization, photo-induced additions, or substitution reactions. preprints.orgresearchgate.net The use of microfluidic reactors made from materials like fluorinated ethylene (B1197577) propylene (B89431) (FEP) has also been explored for conducting photochemical synthesis, offering precise control over reaction conditions. mdpi.com

Ring Modification and Skeletal Editing

Skeletal editing is an advanced synthetic strategy that involves the precise rearrangement or substitution of atoms within a core ring structure, enabling the transformation of one heterocyclic system into another. nih.govresearchgate.netd-nb.info This approach goes beyond simple peripheral functionalization and allows for significant scaffold diversification. d-nb.inforesearchgate.net

For pyridines, skeletal editing strategies have been developed to swap a C-N atom pair for a C-C pair, effectively converting a pyridine into a benzene or naphthalene (B1677914) derivative. nih.govd-nb.infouni-muenster.de This transformation typically involves a sequence of dearomatization, cycloaddition, and rearomatizing retrocycloaddition reactions. nih.govd-nb.info Such methods have been successfully applied to a range of substituted pyridines, including those found in complex drug molecules, demonstrating the potential for late-stage diversification. nih.govresearchgate.net

Another form of skeletal editing is ring contraction. A photo-promoted ring contraction of pyridines using silylborane has been reported to yield pyrrolidine (B122466) derivatives, proceeding through intermediates like vinylazomethine ylides. osaka-u.ac.jp While these specific reactions have not been explicitly demonstrated on this compound, they represent cutting-edge methodologies that could potentially be adapted to modify its core structure. acs.org The presence of the fluoro and methyl substituents would undoubtedly influence the reactivity and outcome of such skeletal editing attempts.

Theoretical and Computational Investigations of 3 Fluoro 2,4 Dimethylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the properties of fluorinated pyridine (B92270) derivatives. karazin.ua DFT methods are recognized for providing a good balance between computational cost and accuracy for predicting molecular geometries, electronic structures, and other properties. karazin.uasemanticscholar.org For 3-Fluoro-2,4-dimethylpyridine, calculations would typically be performed using a basis set like 6-311++G(d,p) to ensure a reliable description of its electronic and structural parameters. researchgate.net

The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. semanticscholar.orgirjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. semanticscholar.orgemerginginvestigators.org Conversely, a small gap indicates that the molecule is more reactive. semanticscholar.org For this compound, the electron-withdrawing nature of the fluorine atom and the electron-donating character of the two methyl groups would significantly influence the energies of these orbitals. DFT calculations can precisely quantify these energies and provide a visual representation of the orbital distributions. d-nb.info

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Calculated via DFT) Note: These values are representative examples based on typical calculations for similar aromatic heterocyclic compounds and are for illustrative purposes.

ParameterEnergy (eV)Description
EHOMO-6.85Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. semanticscholar.org
ELUMO-1.20Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. semanticscholar.org
HOMO-LUMO Gap (ΔE) 5.65 Energy difference (ELUMO - EHOMO); indicates chemical stability and reactivity. emerginginvestigators.orgresearchgate.net

The analysis of the HOMO and LUMO electron density distribution would likely show that the HOMO is concentrated on the pyridine ring and the methyl groups, while the LUMO is distributed more towards the electron-deficient ring, influenced by the electronegative fluorine atom.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.descispace.com The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying charge. researchgate.netbeilstein-journals.org

For this compound, an MEP analysis would reveal:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. Such regions would be expected around the highly electronegative nitrogen and fluorine atoms. uni-muenchen.de

Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack and are typically found around the hydrogen atoms of the methyl groups. scispace.com

Mulliken population analysis is another method used to quantify the charge distribution by assigning a partial charge to each atom in the molecule. semanticscholar.org These charges provide insight into intramolecular charge transfer and the electronic effects of substituents. semanticscholar.orgresearchgate.net

Table 2: Illustrative Mulliken Atomic Charges for this compound (Calculated via DFT/B3LYP) Note: These values are representative examples based on calculations of analogous substituted pyridines and phenols. semanticscholar.orgresearchgate.net They serve as an illustration of expected charge distribution.

AtomRepresentative Charge (a.u.)Implication
N1 (Pyridine)-0.45Strong negative charge, indicating a primary site for protonation or electrophilic attack.
C2 (with CH3)+0.15Positive charge due to bonding with electronegative N and adjacent C.
C3 (with F)+0.35Significant positive charge induced by the highly electronegative fluorine atom.
F (on C3)-0.38Strong negative charge, consistent with its high electronegativity.
C4 (with CH3)+0.10Positive charge, influenced by ring electronics.
C5-0.12Negative charge, typical for this position in the pyridine ring.
C6-0.08Negative charge, influenced by the adjacent nitrogen.

These computational maps and charge analyses are crucial for understanding how this compound would interact with other reagents and biological targets. scispace.com

Reaction Mechanism Elucidation

Computational chemistry plays a vital role in elucidating reaction mechanisms by modeling the entire reaction pathway. This allows for the identification of intermediates, transition states, and the calculation of associated energy changes, providing a detailed picture of how a reaction proceeds.

By mapping the potential energy surface of a reaction, DFT calculations can locate the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (energy barrier), which determines the reaction rate. For a given reaction involving this compound, such as electrophilic substitution or nucleophilic attack, computational analysis can predict the feasibility of the reaction by calculating this barrier. For instance, studies on similar fluorinated pyridines have used DFT to model transition states and predict activation energies for reactions like cyclizations, which can be around 25 kcal/mol.

Many reactions can potentially yield multiple products. Regioselectivity (which position reacts) and stereoselectivity (which spatial orientation is formed) are determined by the relative energy barriers of the competing reaction pathways. nih.gov Computational modeling can predict the major product by comparing the activation energies for all possible pathways. The pathway with the lowest energy barrier will be the most favorable and lead to the predominant product. For this compound, DFT calculations could predict the most likely site for nitration or bromination by comparing the transition state energies for attack at each available position on the pyridine ring, taking into account the directing effects of the fluoro and methyl substituents. nih.gov

Spectroscopic Property Prediction and Validation

Theoretical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net

DFT methods can accurately predict vibrational frequencies (FT-IR and FT-Raman spectra). researchgate.netresearchgate.net The calculated wavenumbers, after appropriate scaling, typically show excellent agreement with experimental spectra. researchgate.net This comparison helps in the definitive assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.net For this compound, key predicted frequencies would include the C-F stretch, C-H stretches of the methyl groups, and the characteristic pyridine ring vibrations. researchgate.net

Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net The strong correlation between theoretical and experimental chemical shifts serves as a powerful tool for structural elucidation and validation. researchgate.net

Table 3: Example of Predicted vs. Experimental Vibrational Frequencies for a Substituted Pyridine Note: This table is an illustrative example based on methodologies applied to similar molecules like 2,5-Lutidine and other pyridine derivatives to show how theoretical data is used for validation. researchgate.netresearchgate.net

Vibrational ModeCalculated Wavenumber (cm-1) (DFT/B3LYP)Experimental Wavenumber (cm-1)Assignment
C-H Stretch (Methyl)29802975Symmetric stretching of C-H bonds in CH3 groups.
Pyridine Ring Stretch16051600C=C/C=N stretching within the aromatic ring.
C-F Stretch12501245Stretching of the Carbon-Fluorine bond.
Ring Breathing10301028Symmetric expansion/contraction of the pyridine ring.

This synergy between computational prediction and experimental validation provides a robust framework for the comprehensive characterization of this compound.

NMR Chemical Shift Prediction

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a fundamental aspect of computational chemistry, providing valuable insights into the electronic environment of atomic nuclei. For pyridine derivatives, these predictions are influenced by the nature and position of substituents on the aromatic ring. While general methodologies for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts for fluorinated aromatic compounds are well-established, often employing Density Functional Theory (DFT) calculations, specific predicted values for this compound are not documented in existing literature.

Vibrational Frequency Analysis

Vibrational frequency analysis, typically performed using computational methods like DFT, allows for the prediction of a molecule's infrared (IR) and Raman spectra. This analysis helps in identifying the characteristic vibrational modes of the molecule, which are determined by its geometry and the strength of its chemical bonds. Although theoretical vibrational analyses have been conducted for numerous substituted pyridines, a specific vibrational frequency analysis for this compound, which would detail the frequencies and assignments of its fundamental vibrational modes, has not been reported.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For a molecule like this compound, this would involve studying the rotation of the methyl groups. Molecular dynamics (MD) simulations further provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility and intermolecular interactions. While conformational and MD studies are common for various organic molecules to understand their behavior in different environments, such specific computational investigations have not been published for this compound.

Derivatization and Functionalization Strategies for the 3 Fluoro 2,4 Dimethylpyridine Scaffold

Synthesis of Novel Analogs with Modified Substitution Patterns

The generation of novel analogs from the 3-fluoro-2,4-dimethylpyridine scaffold can be achieved by modifying the existing substituents or introducing new ones onto the pyridine (B92270) ring. Strategies often involve multi-step synthetic sequences that leverage the inherent reactivity of the pyridine core and its substituents.

One primary approach is the functionalization of the methyl groups. The methyl groups at the C2 and C4 positions can be subjected to oxidation or halogenation to introduce new reactive handles. For instance, oxidation can convert the methyl groups into hydroxymethyl or carboxyl groups, which can then be used in esterification or amidation reactions.

Another key strategy is C-H functionalization, which allows for the direct introduction of substituents at the available C5 and C6 positions of the pyridine ring. Transition-metal-catalyzed reactions, such as borylation, are particularly valuable. For example, iridium-catalyzed borylation has been shown to be effective for the meta-selective C-H functionalization of substituted pyridines. nih.gov In the case of 2,4-dimethylpyridine (B42361), borylation occurs predominantly at the C5 position. acs.org This borylated intermediate can then undergo subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide variety of aryl, heteroaryl, or alkyl groups.

Furthermore, building the pyridine ring from acyclic precursors offers a versatile route to analogs with diverse substitution patterns. Rhodium(III)-catalyzed C-H functionalization methods have been developed for the one-step synthesis of multisubstituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. acs.orgnih.govescholarship.orgresearchgate.net By choosing appropriately substituted starting materials, it is possible to construct analogs of this compound with different groups at various positions. Similarly, photoredox-mediated coupling reactions provide another pathway to synthesize diversely substituted 3-fluoropyridines from ketone components. acs.orgresearchgate.net

Introduction of Diverse Functional Groups

The introduction of diverse functional groups onto the this compound scaffold is essential for modulating its physicochemical properties and biological activity. This can be accomplished through the transformation of existing groups or by direct functionalization of the pyridine ring.

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom at the C3 position is generally less susceptible to nucleophilic substitution compared to fluorine at the C2 or C4 positions, its reactivity can be enhanced. acs.org The presence of strong electron-withdrawing groups on the ring can activate the C-F bond for displacement by nucleophiles such as amines, alkoxides, or thiolates. An alternative approach involves the synthesis of the corresponding pyridine N-oxide. The N-oxide significantly alters the electronic distribution of the ring, making the C3 position more susceptible to nucleophilic attack. nih.govresearchgate.netresearchgate.net Subsequent reduction of the N-oxide restores the pyridine ring.

Electrophilic Substitution: Direct electrophilic aromatic substitution on the this compound ring is challenging due to the electron-deficient nature of the pyridine ring, which is further deactivated by the electronegative fluorine atom. However, under harsh conditions, reactions like nitration or halogenation may be possible. For example, nitration of 2,4-lutidine can yield the 5-nitro derivative. guidechem.com The directing effects of the existing substituents would need to be carefully considered.

Metal-Mediated Functionalization: As mentioned previously, C-H activation and functionalization provide a powerful tool for introducing new groups. Following initial borylation at the C5 or C6 positions, a wide array of functional groups can be installed. For example, the boronic ester can be converted into hydroxyl, amino, or cyano groups through established methodologies. Lithiation is another important strategy. The deprotonation of 3-fluoropyridine (B146971) can occur at either the C2 or C4 position depending on the base and reaction conditions used, creating a nucleophilic center that can react with various electrophiles. thieme-connect.com For this compound, lithiation would likely be directed to the C5 or C6 position, or potentially at one of the methyl groups.

The following table summarizes potential functionalization reactions on the this compound scaffold.

Reaction TypePosition(s)Reagents & ConditionsPotential Products
C-H BorylationC5 / C6[Ir(cod)Cl]₂, dtbpy, B₂pin₂Borylated Pyridine
Suzuki CouplingC5 / C6 (from borylated intermediate)Aryl-Br, Pd catalyst, BaseAryl-substituted Pyridine
Nucleophilic Substitution (via N-Oxide)C31. m-CPBA; 2. Nu⁻ (e.g., RO⁻, R₂N⁻); 3. PCl₃3-Alkoxy or 3-Amino Pyridine
Lithiation/Electrophilic QuenchC5 / C6 / Methyln-BuLi, TMEDA; then E⁺ (e.g., I₂, RCHO)Halogenated or Hydroxyalkylated Pyridine
Oxidation of Methyl GroupC2 / C4KMnO₄ or SeO₂Pyridine Carboxylic Acid or Aldehyde

Structure-Reactivity Relationships in this compound Derivatives

The reactivity of the this compound scaffold is governed by the interplay of the electronic and steric effects of its substituents. Understanding these relationships is crucial for predicting reaction outcomes and designing synthetic strategies. nih.gov

Electronic Effects:

Pyridine Nitrogen: The nitrogen atom is the most significant electronic feature, making the ring electron-deficient compared to benzene (B151609). It strongly deactivates the ring towards electrophilic attack and activates the α (C2, C6) and γ (C4) positions towards nucleophilic attack.

Fluorine Atom (C3): Fluorine is a highly electronegative atom, exerting a strong electron-withdrawing inductive effect (-I). This effect further deactivates the entire ring towards electrophilic substitution. While it also possesses a +M (mesomeric or resonance) effect by donating a lone pair of electrons, the inductive effect is generally dominant for halogens in pyridine systems. Its position at C3 makes it a poor leaving group in SNAr reactions unless assisted by other activating groups. researchgate.net

Methyl Groups (C2, C4): The methyl groups are electron-donating through an inductive effect (+I) and hyperconjugation. This partially counteracts the deactivating effects of the nitrogen and fluorine atoms, making the ring slightly more amenable to electrophilic attack than a non-alkylated fluoropyridine. They also increase the basicity of the pyridine nitrogen compared to pyridine itself.

Steric Effects: The methyl groups at the C2 and C4 positions introduce significant steric hindrance. The C2-methyl group can hinder reactions at the adjacent C3-fluoro position and at the nitrogen atom. Similarly, both methyl groups can sterically influence the accessibility of the C5 position for incoming reagents. This steric congestion can be exploited to achieve regioselectivity in reactions like C-H functionalization, often directing reactions to the less hindered C6 position or the C5 position if electronic factors are favorable. nih.gov

Reactivity in Nucleophilic Aromatic Substitution (SNAr): For a nucleophile to attack the ring and displace a leaving group, the ring must be sufficiently electron-poor. In this compound, the electron-donating methyl groups at C2 and C4 slightly decrease the electrophilicity of the ring compared to 3-fluoropyridine. The fluorine at C3 is not at a position typically activated by the ring nitrogen (C2, C4, C6). Therefore, displacing the C3-fluorine via SNAr is challenging and would likely require harsh conditions or activation through N-oxide formation. nih.gov

Reactivity in Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently resistant to EAS. The combined deactivating inductive effects of the ring nitrogen and the C3-fluorine make electrophilic attack highly unfavorable. The electron-donating methyl groups provide some activation, but reactions like nitration or halogenation would still require forcing conditions and would likely be directed to the C5 position, which is meta to the deactivating fluorine and ortho/para to the activating methyl groups.

Applications of 3 Fluoro 2,4 Dimethylpyridine in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

3-Fluoro-2,4-dimethylpyridine serves as a valuable intermediate and building block in organic synthesis, primarily due to the combined structural features of its fluorinated pyridine (B92270) core. Fluorinated heterocyclic compounds are of significant interest in the pharmaceutical and agrochemical industries because the introduction of fluorine can substantially alter a molecule's physicochemical properties. nih.gov These alterations include changes in lipophilicity, metabolic stability, bioavailability, and binding affinity to biological targets. nih.govalfa-chemistry.com

As a building block, the 2,4-dimethylpyridine (B42361) (lutidine) framework provides specific steric and electronic characteristics. wikipedia.org The fluorine atom at the 3-position acts as a powerful electron-withdrawing group, influencing the reactivity of the pyridine ring and the basicity of the nitrogen atom. This electronic modification is crucial for designing molecules with tailored properties. ossila.com

The compound's structure allows for further functionalization at various positions, making it a versatile starting point for the synthesis of more complex, poly-substituted pyridine derivatives. fluorochem.co.uk Synthetic chemists utilize such fluorinated building blocks to construct novel molecular architectures for drug discovery and the development of new materials. ossila.comnih.gov The predictable influence of the fluoro and methyl substituents on the pyridine ring's reactivity guides its use in multi-step synthetic sequences.

Key Properties Influenced by Fluorination
PropertyInfluence of Fluorine SubstitutionRelevance in Synthesis
LipophilicityIncreases lipophilicity, which can enhance membrane permeability. nih.govCrucial for designing bioactive compounds like pharmaceuticals and agrochemicals.
Metabolic StabilityThe strong C-F bond can block sites of metabolic oxidation, increasing the molecule's half-life. alfa-chemistry.comImportant for improving the efficacy and duration of action of drugs.
Acidity/Basicity (pKa)The electronegative fluorine atom lowers the pKa of the pyridine nitrogen, making it less basic. nih.govAllows for fine-tuning of molecular interactions and solubility.
Dipole MomentIntroduces a significant dipole moment, affecting intermolecular interactions and binding. nih.govCan be used to control the conformation and binding mode of a molecule to its target.

Use in Ligand Design for Catalysis

A detailed review of scientific literature did not yield specific examples or research findings concerning the direct use of this compound in ligand design for catalysis. While dimethylpyridine derivatives are generally used as ligands in coordination chemistry, specific studies employing the 3-fluoro substituted version were not identified in the available resources. science.gov

Precursor for Advanced Organic Materials (e.g., polymers, liquid crystals)

While fluorinated compounds, including fluorinated pyridines, are widely used as precursors for advanced organic materials like polymers and liquid crystals due to the unique properties they impart, such as thermal stability and specific dielectric anisotropies, no specific literature was found detailing the use of this compound for these applications. alfa-chemistry.comnih.govresearchgate.net Research in liquid crystals often involves other fluorinated pyridine structures. google.comgoogle.combiointerfaceresearch.com

Development of Novel Synthetic Methodologies Leveraging its Reactivity

Scientific literature provides numerous methods for the synthesis of fluorinated pyridines and for the functionalization of the pyridine ring. researchgate.netnih.govresearchgate.net However, a comprehensive search did not uncover novel synthetic methodologies that have been specifically developed by leveraging the unique reactivity of this compound as a substrate.

Conclusion and Future Research Directions Concerning 3 Fluoro 2,4 Dimethylpyridine

Summary of Key Research Findings

Research into fluorinated pyridines has established several key principles directly applicable to 3-Fluoro-2,4-dimethylpyridine. The introduction of a fluorine atom is known to profoundly influence a molecule's physicochemical properties. researchgate.net For this compound, the highly electronegative fluorine atom at the C3 position is expected to lower the basicity (pKa) of the pyridine (B92270) nitrogen, a modification that can enhance membrane permeability and bioavailability in potential drug candidates. scispace.com

Furthermore, the C-F bond can increase metabolic stability by blocking sites susceptible to oxidative metabolism by Cytochrome P450 enzymes. scispace.comsci-hub.box The substitution of hydrogen with fluorine also impacts lipophilicity, which can be fine-tuned to optimize pharmacokinetic profiles. sci-hub.boxmdpi.com The presence of the two methyl groups on the pyridine ring provides additional structural features that can be exploited for molecular recognition and binding interactions. While direct studies on this compound are limited, the collective knowledge on fluorinated heterocycles suggests it is a scaffold with desirable characteristics for creating novel bioactive compounds.

Unexplored Reactivity and Synthetic Challenges

The primary synthetic challenge lies in the efficient and regioselective introduction of the fluorine atom onto the 2,4-lutidine framework. Direct C-H fluorination of pyridines, especially at the C3 position, is notoriously difficult. acs.org While methods exist, they often require specific precursors or multi-step sequences. A significant area for future research is the development of a direct, late-stage fluorination protocol to synthesize this compound from readily available 2,4-lutidine.

The reactivity of the this compound ring itself is largely uncharted territory. Investigating its susceptibility to nucleophilic and electrophilic aromatic substitution at the remaining vacant positions (C5 and C6) is crucial. The interplay between the directing effects of the fluorine atom and the two methyl groups could lead to interesting and potentially novel regiochemical outcomes. Additionally, the stability of the C-F bond under various reaction conditions, such as metal-catalyzed cross-coupling or hydrogenation, needs systematic evaluation. For instance, the hydrogenation of fluoropyridines to piperidines can sometimes be complicated by hydrodefluorination, a challenge that would need to be addressed. acs.org

Potential for Further Functionalization and Derivatization

This compound is a versatile platform for the synthesis of more complex derivatives. The vacant C5 and C6 positions are prime targets for functionalization using modern synthetic methods, including C-H activation and metal-catalyzed cross-coupling reactions. This would allow for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies. acs.org

Key derivatization strategies include:

Hydrogenation: The reduction of the pyridine ring to form the corresponding fluorinated piperidine (B6355638) derivative. Fluorinated piperidines are highly sought-after scaffolds in drug discovery, and this transformation would provide access to a valuable new building block. acs.orgnih.gov

Functionalization of Methyl Groups: The methyl groups at the C2 and C4 positions could potentially be halogenated or oxidized to introduce further functionality, such as hydroxymethyl or carboxyl groups, enabling conjugation to other molecules.

N-Oxidation: Conversion to the corresponding N-oxide could alter the electronic properties of the ring, opening up different pathways for subsequent functionalization reactions.

Emerging Methodologies for Fluorine Incorporation

Advances in synthetic chemistry offer new possibilities for accessing this compound and its derivatives. "Late-Stage Functionalization" (LSF) is a particularly relevant paradigm, aiming to introduce fluorine into complex molecules at a late step in the synthesis, which can rapidly expand SAR. nih.gov

Emerging methods that could be applied include:

Electrophilic Fluorination: Reagents like Selectfluor® have proven effective for the fluorination of various heterocycles, including dihydropyridine (B1217469) precursors which can then be aromatized. nih.govsci-hub.box

Transition Metal-Catalyzed Fluorination: Palladium and copper-catalyzed methods for the fluorination of aryl halides, triflates, or boronic esters are becoming increasingly sophisticated and could be adapted for the synthesis of fluorinated pyridines. scispace.com

Photoredox Catalysis: Light-mediated methods are emerging as powerful tools for C-H functionalization and could potentially enable the direct C3-fluorination of the pyridine ring under mild conditions.

Outlook for Broader Applications in Chemical Sciences

The unique combination of a fluorine atom and two methyl groups on a pyridine core positions this compound as a promising scaffold for diverse applications. In medicinal chemistry, it can serve as a key fragment in the design of novel therapeutics, where the fluorine atom helps to optimize ADME (absorption, distribution, metabolism, and excretion) properties. nih.govresearchgate.net Its derivatives, particularly the corresponding piperidines, could be incorporated into analogues of existing drugs to improve their pharmacological profiles. nih.gov

Beyond pharmaceuticals, fluorinated organic compounds are of growing interest in agrochemistry and materials science. nih.gov The electronic properties imparted by the fluorine atom could be harnessed in the development of new pesticides or herbicides. In materials science, the polarity and stability of the C-F bond could be exploited in the design of novel liquid crystals, polymers, or functional dyes. The continued development of synthetic methods to access this and related compounds will undoubtedly unlock their full potential across the chemical sciences.

Q & A

Basic: What are the common synthetic routes for preparing 3-Fluoro-2,4-dimethylpyridine, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis typically involves halogenation or nucleophilic substitution of pre-functionalized pyridine cores. For example:

  • Fluorination via Halogen Exchange : Substitute a chlorine or iodine atom in 3-halo-2,4-dimethylpyridine using KF or AgF under anhydrous conditions (80–120°C, DMF solvent) .
  • Methyl Group Introduction : Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura) with methylboronic acids. Pd(PPh₃)₄ and Cs₂CO₃ in THF/water (60°C, 12h) are common .

Key Factors Affecting Yield/Purity:

  • Temperature Control : Higher temps (>120°C) may lead to side reactions (e.g., demethylation).
  • Catalyst Loading : Excess Pd can cause homocoupling byproducts .
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:
Primary Techniques:

¹H/¹³C NMR :

  • Fluorine Substituent Effects : Deshielding of adjacent protons (e.g., 3-F causes downfield shifts for H-2 and H-4).
  • Methyl Groups : Singlets near δ 2.3–2.5 ppm .

FT-IR : C-F stretch (~1100 cm⁻¹), aromatic C-H (~3050 cm⁻¹) .

Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 140.1 (calculated for C₇H₈FN).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.